An In-depth Technical Guide to N-butyl-4-nitrobenzamide (CAS 51207-98-8)
An In-depth Technical Guide to N-butyl-4-nitrobenzamide (CAS 51207-98-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-butyl-4-nitrobenzamide is a nitroaromatic compound belonging to the benzamide class of molecules. The benzamide scaffold is a well-established pharmacophore in medicinal chemistry, and the introduction of a nitro group at the para-position of the benzene ring imparts distinct electronic properties that can modulate biological activity. This guide provides a comprehensive overview of the synthesis, physicochemical properties, spectral characteristics, and potential applications of N-butyl-4-nitrobenzamide, serving as a technical resource for professionals in organic synthesis and drug discovery. The structural features of N-butyl-4-nitrobenzamide, specifically the flexible n-butyl chain and the electron-withdrawing nitro group, make it an interesting candidate for further investigation in various therapeutic areas.
Physicochemical Properties
The fundamental physicochemical properties of N-butyl-4-nitrobenzamide are summarized in the table below. These properties are crucial for understanding its behavior in different solvents and biological systems, as well as for designing appropriate experimental conditions for its use.
| Property | Value | Source(s) |
| CAS Number | 51207-98-8 | [1] |
| Molecular Formula | C₁₁H₁₄N₂O₃ | [1] |
| Molecular Weight | 222.24 g/mol | [1] |
| Density | 1.162 g/cm³ (Predicted) | [1] |
| Boiling Point | 404.8 °C at 760 mmHg (Predicted) | [1] |
| Flash Point | 198.6 °C (Predicted) | [1] |
| Melting Point | Not available (experimentally determined) | [1] |
| LogP | 3.03880 (Predicted) | [1] |
| InChIKey | ZPYLRHGQFFDNOH-UHFFFAOYSA-N | [1] |
Synthesis of N-butyl-4-nitrobenzamide
The most direct and reliable method for the synthesis of N-butyl-4-nitrobenzamide is the acylation of n-butylamine with 4-nitrobenzoyl chloride. This is a classic nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of n-butylamine attacks the electrophilic carbonyl carbon of 4-nitrobenzoyl chloride, leading to the formation of a tetrahedral intermediate. Subsequent elimination of a chloride ion yields the desired amide product and hydrochloric acid. A non-nucleophilic base, such as triethylamine or pyridine, is typically added to the reaction mixture to neutralize the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
Experimental Protocol:
Materials:
-
4-nitrobenzoyl chloride (1.0 eq)
-
n-butylamine (1.05 eq)
-
Triethylamine (1.1 eq)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve n-butylamine (1.05 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, dissolve 4-nitrobenzoyl chloride (1.0 eq) in a minimal amount of anhydrous dichloromethane.
-
Add the 4-nitrobenzoyl chloride solution dropwise to the stirred amine solution at 0 °C over 15-20 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude N-butyl-4-nitrobenzamide by recrystallization (e.g., from ethanol/water) or column chromatography on silica gel to yield the final product.
Spectral Properties (Predicted)
¹H NMR Spectroscopy
The predicted ¹H NMR spectrum (in CDCl₃) would show characteristic signals for both the aromatic and the aliphatic protons.
-
Aromatic Protons: Two doublets are expected in the aromatic region. The protons ortho to the electron-withdrawing nitro group will be deshielded and appear further downfield, likely around δ 8.2-8.3 ppm. The protons meta to the nitro group (and ortho to the amide group) will appear slightly upfield, around δ 7.9-8.0 ppm.
-
Amide Proton (N-H): A broad singlet is anticipated for the amide proton, typically in the range of δ 6.0-6.5 ppm. Its chemical shift can be concentration-dependent.
-
n-Butyl Protons:
-
The methylene group attached to the nitrogen (-NH-CH₂ -) will be a triplet around δ 3.4-3.5 ppm.
-
The adjacent methylene group (-CH₂-CH₂ -CH₂-CH₃) will be a multiplet (sextet) around δ 1.6-1.7 ppm.
-
The next methylene group (-CH₂-CH₂-CH₂ -CH₃) will be a multiplet (sextet) around δ 1.4-1.5 ppm.
-
The terminal methyl group (-CH₃) will be a triplet around δ 0.9-1.0 ppm.
-
¹³C NMR Spectroscopy
The predicted ¹³C NMR spectrum (in CDCl₃) would display the following signals:
-
Carbonyl Carbon: The amide carbonyl carbon is expected around δ 165-166 ppm.
-
Aromatic Carbons: The aromatic carbons will appear in the δ 120-150 ppm region. The carbon bearing the nitro group will be significantly downfield (around δ 149-150 ppm), and the carbon attached to the amide group will be upfield of that (around δ 141-142 ppm). The other aromatic carbons will have shifts in the δ 123-128 ppm range.
-
n-Butyl Carbons:
-
-NH-C H₂-: ~δ 40-41 ppm
-
-CH₂-C H₂-CH₂-CH₃: ~δ 31-32 ppm
-
-CH₂-CH₂-C H₂-CH₃: ~δ 20-21 ppm
-
-C H₃: ~δ 13-14 ppm
-
FT-IR Spectroscopy
The key characteristic peaks in the FT-IR spectrum (KBr pellet) would be:
-
N-H Stretch: A sharp to moderately broad peak around 3300-3350 cm⁻¹.
-
C-H Stretch (aliphatic): Multiple peaks in the 2850-2960 cm⁻¹ region.
-
C=O Stretch (Amide I): A strong, sharp absorption around 1640-1650 cm⁻¹.
-
N-O Stretch (asymmetric): A strong absorption around 1520-1530 cm⁻¹.
-
N-O Stretch (symmetric): A strong absorption around 1340-1350 cm⁻¹.
-
C-N Stretch: Around 1200-1300 cm⁻¹.
Mass Spectrometry
In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z = 222. Key fragmentation patterns would likely involve cleavage of the butyl chain and the amide bond. Common fragments would include:
-
Loss of a propyl radical (-CH₂CH₂CH₃) leading to a fragment at m/z = 179.
-
Loss of the butyl group leading to the 4-nitrobenzamide cation at m/z = 166.
-
The 4-nitrophenyl cation at m/z = 122.
-
The tropylium ion at m/z = 91 is also possible.
Reactivity and Potential Applications
The reactivity of N-butyl-4-nitrobenzamide is primarily dictated by the nitro and amide functional groups. The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but makes it susceptible to nucleophilic aromatic substitution under certain conditions. The nitro group can also be readily reduced to an amine, providing a synthetic handle to a variety of other derivatives, such as N-butyl-4-aminobenzamide.
Nitrobenzamide derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities.[2] Studies on various nitrobenzamide analogues have demonstrated potential in several therapeutic areas:
-
Antimicrobial Activity: Many nitroaromatic compounds exhibit antimicrobial properties.[1][3] N-alkyl nitrobenzamides, in particular, have been investigated as potential antitubercular agents.[4]
-
Anti-inflammatory Activity: Certain nitrobenzamide derivatives have shown in vitro anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators like nitric oxide.[5]
-
Anticancer Activity: The nitrobenzamide scaffold has been explored for the development of anticancer agents, with some derivatives showing cytotoxic effects against various cancer cell lines.[2]
The presence of the n-butyl group in N-butyl-4-nitrobenzamide increases its lipophilicity compared to the parent 4-nitrobenzamide, which could enhance its ability to cross cell membranes and potentially improve its pharmacokinetic profile.
Safety and Handling
A specific Material Safety Data Sheet (MSDS) for N-butyl-4-nitrobenzamide is not widely available. Therefore, it should be handled with the precautions appropriate for related nitroaromatic and amide compounds.
-
General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Toxicology: The toxicological properties have not been fully investigated. However, related compounds like 4-nitrobenzamide are harmful if swallowed.[6] Nitro compounds, in general, should be treated as potentially toxic.
-
First Aid:
-
In case of skin contact: Immediately wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes.
-
If inhaled: Move the person to fresh air.
-
If swallowed: Rinse mouth with water and consult a physician.[7]
-
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[6]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
N-butyl-4-nitrobenzamide is a compound of interest for researchers in organic synthesis and drug development. Its straightforward synthesis from commercially available starting materials, combined with the known biological activities of the nitrobenzamide scaffold, makes it an attractive molecule for further investigation. While detailed experimental data for this specific compound is limited, this guide provides a solid foundation based on established chemical principles and data from closely related analogues. Further research to fully characterize its physical properties, spectral data, and biological activity is warranted to unlock its full potential.
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